molecular formula C16H12O5S B3019314 (Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 848207-35-2

(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B3019314
CAS RN: 848207-35-2
M. Wt: 316.33
InChI Key: FAIIUDAIBJXQCJ-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C16H12O5S and its molecular weight is 316.33. The purity is usually 95%.
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Scientific Research Applications

Photocatalysis and Hydrogen Evolution

The compound has garnered attention in the field of photocatalysis due to its unique structure. Researchers have explored its potential as a photocatalyst for hydrogen evolution by water splitting. Specifically, a study demonstrated that modifying the compound with sulfonyl groups led to improved photocatalytic efficiency . The resulting polymer, PBDTTS-1SO , exhibited high activities under visible-light illumination, making it a promising candidate for sustainable hydrogen production.

Organic Photovoltaics (OPVs)

The compound’s conjugated system and electron-withdrawing groups make it intriguing for organic photovoltaic applications. Researchers have designed low-bandgap molecular acceptors based on similar structures, such as ATT-1 , ATT-2 , and ATT-3 , which show favorable spectral matching with various molecular donors . Investigating its performance in OPVs could reveal its potential as an efficient electron acceptor.

Synthetic Chemistry and Heterocyclic Derivatives

The presence of the thiophene and benzofuran moieties suggests synthetic versatility. One synthetic route involves the Michael addition of 3-oxo-3-arylpropanenitriles to the compound, yielding δ-diketones. These δ-diketones can further undergo heterocyclization with hydrazine to form substituted 5,6-dihydro-4H-1,2-diazepines . Exploring its reactivity and derivatives in synthetic chemistry could open up new pathways.

properties

IUPAC Name

methyl 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5S/c1-19-15(17)9-20-10-4-5-12-13(7-10)21-14(16(12)18)8-11-3-2-6-22-11/h2-8H,9H2,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIIUDAIBJXQCJ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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